(ω‑1)-Hydroxy vs. ω‑Hydroxy Product Ratio Is Chain-Length-Dependent — Palmitate Yields a 1:1 Ratio, Distinct from Shorter Fatty Acids
In human liver microsomes and recombinant P450 systems (CYP2E1 and CYP4A11), the ratio of (ω‑1)-hydroxylation to ω‑hydroxylation is strongly chain-length-dependent. For palmitic acid (C16:0), the (ω‑1)/ω ratio is 1.0, meaning 15‑hydroxyhexadecanoic acid and 16‑hydroxyhexadecanoic acid are formed in approximately equal amounts. This contrasts sharply with lauric acid (C12:0), where the ratio is 2.8, and with unsaturated C18 fatty acids, which are predominantly ω‑hydroxylated [1]. The equal partitioning at C16 means that any experimental system employing palmitate as a substrate must account for both regioisomers as distinct products, and that selective inhibition or knockout of one pathway will not eliminate the other.
| Evidence Dimension | (ω‑1)-Hydroxy / ω‑Hydroxy product ratio |
|---|---|
| Target Compound Data | Ratio = 1.0 for palmitic acid (C16:0) — i.e., 15‑OH‑C16:0 ≈ 16‑OH‑C16:0 |
| Comparator Or Baseline | Lauric acid (C12:0): ratio = 2.8; unsaturated C18: predominantly ω‑hydroxylated |
| Quantified Difference | Ratio declines from 2.8 (C12) to 1.0 (C16); C18 unsaturated reverses to ω >> (ω‑1) |
| Conditions | Human liver microsomes and recombinant CYP2E1 / CYP4A11; NADPH-supported incubations |
Why This Matters
Procurement of 15‑hydroxyhexadecanoic acid is essential for studies requiring authentic (ω‑1)-hydroxylated palmitate standards, because the 1:1 product ratio means 16‑hydroxyhexadecanoic acid cannot serve as a surrogate for quantifying or characterizing the (ω‑1)-hydroxylation pathway.
- [1] Adas F, Salaün JP, Berthou F, Picart D, Simon B, Amet Y. Requirement for omega and (omega‑1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11. J Lipid Res. 1999 Nov;40(11):1990‑7. PMID: 10553002. View Source
